REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]2[C:7]([C:11](O)=[O:12])=[CH:8][CH:9]=[CH:10][C:4]=2[CH:3]=1>O1CCCC1>[CH3:1][C:2]1[S:6][C:5]2[C:7]([CH2:11][OH:12])=[CH:8][CH:9]=[CH:10][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(S1)C(=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
BH3-tetrahydrofuran
|
Quantity
|
3.12 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of methanol (5 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(S1)C(=CC=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.203 g | |
YIELD: PERCENTYIELD | 91.2% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |